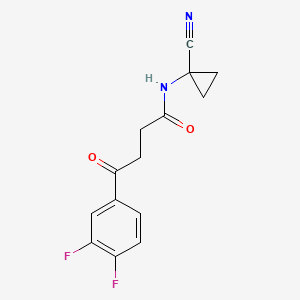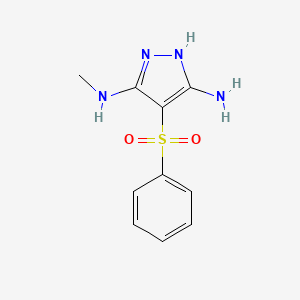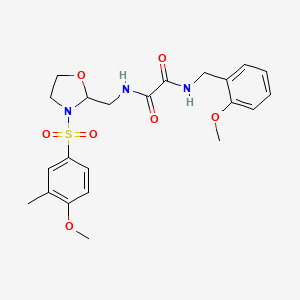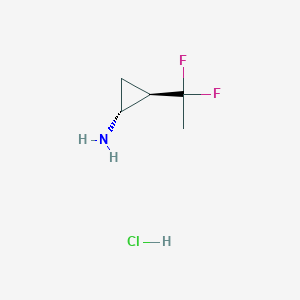
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of cyclopropyl-containing compounds and has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of CCPA is not fully understood, but it is believed to act on the GABAergic system in the brain. CCPA has been found to bind to the GABA(A) receptor, which is responsible for the inhibitory effects of GABA in the brain. This binding action results in the activation of the receptor and the subsequent release of neurotransmitters, leading to the analgesic and anti-inflammatory effects observed in animal studies.
Biochemical and Physiological Effects
CCPA has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. CCPA has also been found to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CCPA for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. CCPA has also been found to be stable under various storage conditions, making it a reliable compound for use in experiments. However, one limitation of CCPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on CCPA. One area of interest is its potential as a treatment for neuropathic pain, which is a challenging condition to manage with current therapies. CCPA has also been proposed as a potential treatment for anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Further research is needed to explore the potential therapeutic applications of CCPA and to fully understand its mechanism of action.
合成方法
The synthesis of CCPA involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of cyclopropanecarboxylic acid and triethylamine. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield CCPA. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
CCPA has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit analgesic effects in animal models of pain and has been proposed as a potential alternative to opioids for the management of chronic pain. CCPA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-10-2-1-9(7-11(10)16)12(19)3-4-13(20)18-14(8-17)5-6-14/h1-2,7H,3-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRAZKSMMIRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2819035.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)

![1-(4-chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2819044.png)

![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)


![8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2819057.png)